3-Benzyl-1-methylpiperazine
Overview
Description
1-Methyl-3-benzylpiperazine, also known as 1-Methyl-3-(phenylmethyl)piperazine, is a chemical compound with the molecular formula C12H18N2. It belongs to the piperazine class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an analytical reference standard in forensic and research applications .
Preparation Methods
The synthesis of 1-Methyl-3-benzylpiperazine typically involves the reaction of benzyl chloride with 1-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods for 1-Methyl-3-benzylpiperazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .
Chemical Reactions Analysis
1-Methyl-3-benzylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives can be formed using reagents like halogens or halogenating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon). Major products formed from these reactions include N-oxides, reduced derivatives, and halogenated benzyl derivatives .
Scientific Research Applications
1-Methyl-3-benzylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of piperazine derivatives.
Biology: Employed in studies investigating the biological activity of piperazine compounds, including their effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel piperazine derivatives for various applications .
Mechanism of Action
The mechanism of action of 1-Methyl-3-benzylpiperazine involves its interaction with neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. It acts as a serotonin reuptake inhibitor, increasing the concentration of serotonin in the synaptic cleft and enhancing its activity. Additionally, it has been shown to interact with dopamine receptors, leading to increased dopamine release and activity. These actions contribute to its stimulant and psychoactive effects .
Comparison with Similar Compounds
1-Methyl-3-benzylpiperazine is similar to other piperazine derivatives, such as:
Benzylpiperazine (BZP): Known for its stimulant properties, BZP has effects similar to amphetamines but with a different chemical structure.
Methylbenzylpiperazine (MBZP): A derivative of benzylpiperazine, MBZP has similar stimulant effects but is considered to have a slightly weaker effect profile and fewer side effects.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties, mCPP is known for its effects on serotonin receptors.
Properties
IUPAC Name |
3-benzyl-1-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569620 | |
Record name | 3-Benzyl-1-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137539-25-4 | |
Record name | 3-Benzyl-1-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the compound containing 3-benzyl-1-methylpiperazine interact with PAK4, and what are the potential downstream effects of this interaction?
A1: The research paper [] focuses on elucidating the crystal structure of human PAK4 in complex with the aforementioned compound. While it details the structural intricacies of this binding, it doesn't delve into the specific downstream effects or the mechanism of action beyond the structural level. Further research is needed to fully understand the functional consequences of this interaction, such as its impact on PAK4 activity and downstream signaling pathways.
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